![molecular formula C14H17ClN2O4S B14458260 1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane CAS No. 68342-22-3](/img/structure/B14458260.png)
1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane is an organic compound that belongs to the class of alkyl halides and aromatic compounds It features a cyclooctane ring substituted with a chlorine atom and a 2,4-dinitrophenylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane typically involves the reaction of cyclooctene with sulfur monochloride to form 1-chlorocyclooctane. This intermediate is then reacted with 2,4-dinitrophenylsulfanyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
化学反应分析
Types of Reactions
1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: The nitro groups on the phenyl ring can be reduced to amino groups using reducing agents such as tin(II) chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Tin(II) chloride in hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Formation of 1-hydroxy-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane.
Oxidation: Formation of 1-chloro-2-[(2,4-dinitrophenyl)sulfinyl]cyclooctane or 1-chloro-2-[(2,4-dinitrophenyl)sulfonyl]cyclooctane.
Reduction: Formation of 1-chloro-2-[(2,4-diaminophenyl)sulfanyl]cyclooctane.
科学研究应用
1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The nitro groups on the phenyl ring can undergo redox reactions, generating reactive intermediates that can further interact with biological molecules.
相似化合物的比较
Similar Compounds
1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclohexane: Similar structure but with a cyclohexane ring instead of cyclooctane.
1-Bromo-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclopentane: Similar structure but with a cyclopentane ring instead of cyclooctane.
Uniqueness
1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane is unique due to its larger cyclooctane ring, which provides different steric and electronic properties compared to its smaller ring analogs. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
68342-22-3 |
|---|---|
分子式 |
C14H17ClN2O4S |
分子量 |
344.8 g/mol |
IUPAC 名称 |
1-chloro-2-(2,4-dinitrophenyl)sulfanylcyclooctane |
InChI |
InChI=1S/C14H17ClN2O4S/c15-11-5-3-1-2-4-6-13(11)22-14-8-7-10(16(18)19)9-12(14)17(20)21/h7-9,11,13H,1-6H2 |
InChI 键 |
ASPCBQHUIMIRPT-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(C(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


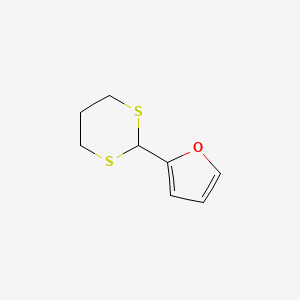

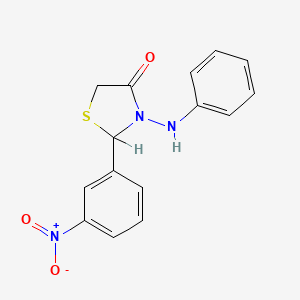
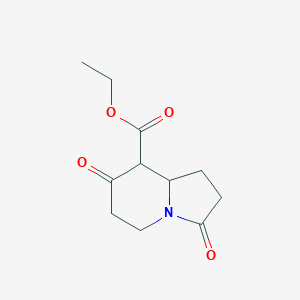
![Perfluoro(1-oxaspiro[4.4]nonane)](/img/structure/B14458203.png)
![2-[(Hexadec-11-yn-1-yl)oxy]oxane](/img/structure/B14458208.png)
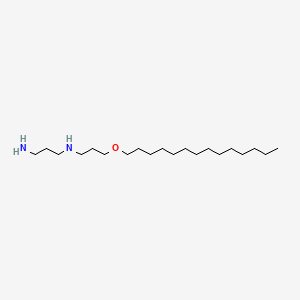
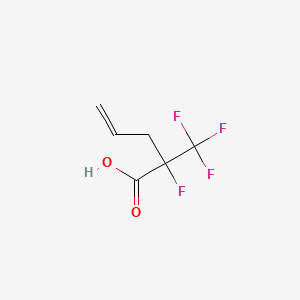

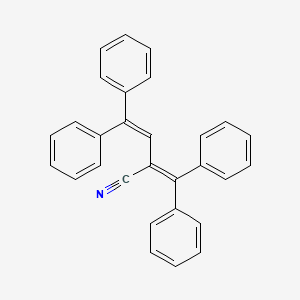
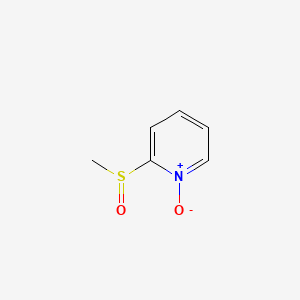
![Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl-](/img/structure/B14458243.png)
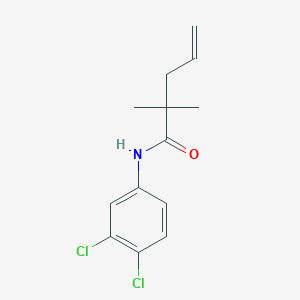
![1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14458265.png)
